![molecular formula C12H21NO4S B5687430 (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687430.png)
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid, also known as Boc-CPy-ONH2, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in drug discovery and development. This molecule has a unique structure that makes it an attractive target for researchers looking to develop new drugs for a variety of medical conditions.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid is not fully understood, but it is thought to work by binding to specific targets in the body and modulating their activity. This can lead to changes in biochemical and physiological processes that can be beneficial for the treatment of various medical conditions.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of enzymes and modulation of receptor activity. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid is its unique structure, which makes it an attractive target for drug discovery and development. However, its synthesis can be challenging, and it may not be suitable for use in certain lab experiments due to its potential toxicity and other limitations.
Zukünftige Richtungen
There are several future directions for research involving (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential applications in the treatment of various medical conditions, including pain, inflammation, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid can be synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of the cyclopropyl ring, which is achieved through the reaction of a cyclopropylcarbinol derivative with a strong acid catalyst. The resulting cyclopropyl ketone is then reacted with a protected amino acid derivative to form the desired product.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including enzymes and receptors, making it a promising candidate for the development of new drugs for a variety of medical conditions.
Eigenschaften
IUPAC Name |
(3S,4S)-1-butylsulfonyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-2-3-6-18(16,17)13-7-10(9-4-5-9)11(8-13)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAFGDRQHQCWCB-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C(C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-butylsulfonyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.